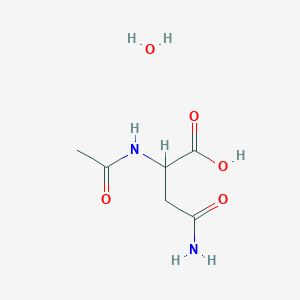![molecular formula C27H20Cl2N2 B11952481 (E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine] CAS No. 63839-06-5](/img/structure/B11952481.png)
(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) is an organic compound with the molecular formula C27H20Cl2N2 It is known for its unique chemical structure, which includes two benzylidene aniline groups connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) typically involves the condensation reaction between 4-chlorobenzaldehyde and 4,4’-methylenedianiline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as column chromatography, may be employed to obtain the final product.
化学反応の分析
Types of Reactions
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
科学的研究の応用
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) involves its interaction with various molecular targets and pathways. The compound’s imine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, its aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
類似化合物との比較
4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(N-(2-chlorobenzylidene)aniline): Similar structure but with the chlorine substituent in a different position, leading to different chemical and physical properties.
4,4’-Methylenebis(N-(4-bromobenzylidene)aniline): Bromine substituent instead of chlorine, which can affect the compound’s reactivity and applications.
The uniqueness of 4,4’-Methylenebis(N-(4-chlorobenzylidene)aniline) lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63839-06-5 |
|---|---|
分子式 |
C27H20Cl2N2 |
分子量 |
443.4 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-[4-[[4-[(4-chlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C27H20Cl2N2/c28-24-9-1-22(2-10-24)18-30-26-13-5-20(6-14-26)17-21-7-15-27(16-8-21)31-19-23-3-11-25(29)12-4-23/h1-16,18-19H,17H2 |
InChIキー |
IZKKTDYBAJIIHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl)N=CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


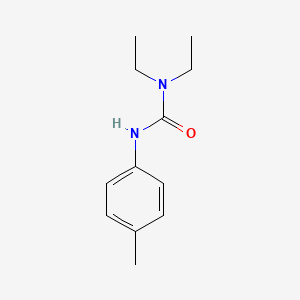
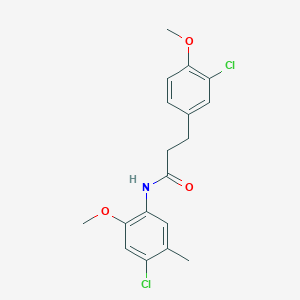
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
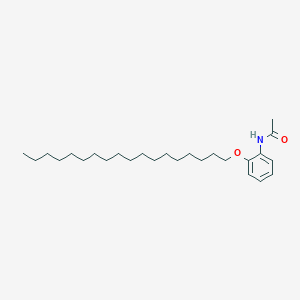
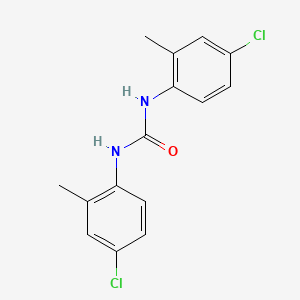

![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)

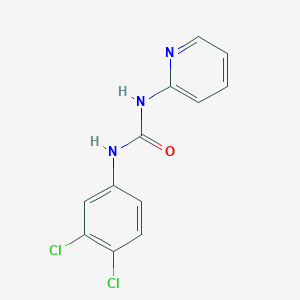


![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)

